

A Researcher's Guide: Ethanol vs. Isopropanol for Nucleic Acid Precipitation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethanol

Cat. No.: B145695

[Get Quote](#)

For molecular biologists, the efficient precipitation of DNA and RNA from aqueous solutions is a cornerstone of daily laboratory work. This critical step concentrates nucleic acids and removes contaminants that can interfere with downstream applications. The two most commonly employed alcohols for this purpose are **ethanol** and isopropanol. The choice between them is not arbitrary and can significantly impact the yield, purity, and quality of the precipitated nucleic acids. This guide provides a comprehensive comparison of **ethanol** and isopropanol, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their specific needs.

Performance Comparison: Ethanol vs. Isopropanol

The selection of the precipitating alcohol depends on several factors, including the concentration and size of the nucleic acid, the sample volume, and the required purity for subsequent experiments.

Parameter	Ethanol	Isopropanol	Key Considerations
Volume Required	2-2.5 volumes of sample	0.6-1 volume of sample	Isopropanol is advantageous for large sample volumes where centrifuge space is limited.[1][2]
Precipitation Efficiency	Effective, especially at low temperatures.[1] May be less efficient for very low concentrations of nucleic acids.	Higher efficiency for precipitating low concentrations of nucleic acids and larger DNA fragments. [3][4] DNA is less soluble in isopropanol. [3][5]	Isopropanol can be the better choice when working with dilute samples.[2]
Purity (Salt Co-precipitation)	Salts are more soluble in ethanol, leading to a purer nucleic acid pellet, especially when precipitated at low temperatures.[3][6]	Higher tendency to co-precipitate salts (e.g., sodium chloride), particularly at low temperatures. [1][7]	For applications sensitive to salt contamination, ethanol is generally preferred.[8] Isopropanol precipitation is often performed at room temperature to minimize this issue.[5]
Pellet Characteristics	Typically forms a white, more visible pellet that adheres well to the tube.	Can form a glassy, less visible pellet that may be harder to locate and more easily dislodged.[7]	Careful observation is needed when aspirating the supernatant after isopropanol precipitation.

Volatility & Drying	More volatile, allowing for faster drying of the pellet.[9]	Less volatile, requiring a longer drying time to completely remove the alcohol.[1][9]	Residual alcohol can inhibit downstream enzymatic reactions. Thorough drying is crucial, especially with isopropanol.
Incubation Temperature	Often performed at -20°C or colder to maximize yield, especially for small or dilute nucleic acids.[1]	Frequently carried out at room temperature to reduce salt co-precipitation.[2][5]	The choice of temperature is a trade-off between yield and purity.

Experimental Protocols

Below are standard protocols for nucleic acid precipitation using **ethanol** and isopropanol.

Ethanol Precipitation Protocol

This protocol is ideal for routine precipitation of DNA and RNA, especially when high purity is desired.

Materials:

- Nucleic acid sample in aqueous solution
- Salt solution (e.g., 3 M Sodium Acetate, pH 5.2; 5 M Ammonium Acetate)
- Ice-cold 95-100% **ethanol**
- 70% **ethanol**, ice-cold
- Microcentrifuge
- Pipettes and sterile, nuclease-free microcentrifuge tubes
- TE buffer or nuclease-free water

Procedure:

- **Salt Addition:** To your nucleic acid sample, add a monovalent cation salt. For example, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.[4]
- **Ethanol Addition:** Add 2 to 2.5 volumes of ice-cold 100% **ethanol** to the sample.[3] Mix thoroughly by inverting the tube several times.
- **Incubation:** Incubate the mixture at -20°C for at least 30-60 minutes.[1] For very low concentrations or small nucleic acid fragments, incubation can be extended overnight at -20°C or for a shorter period at -80°C.
- **Centrifugation:** Centrifuge the sample at high speed (e.g., 12,000 x g) for 10-30 minutes at 4°C to pellet the nucleic acids.[1]
- **Supernatant Removal:** Carefully decant or pipette off the supernatant without disturbing the pellet.
- **Washing:** Add 500 µL to 1 mL of ice-cold 70% **ethanol** to wash the pellet.[3] This step removes co-precipitated salts.
- **Second Centrifugation:** Centrifuge at high speed for 5-10 minutes at 4°C.
- **Final Supernatant Removal:** Carefully remove the supernatant. It is crucial to remove as much of the 70% **ethanol** as possible. A brief spin can help collect remaining droplets for removal.
- **Drying:** Air-dry the pellet for 5-20 minutes at room temperature or in a vacuum centrifuge for a shorter time.[2] Do not over-dry the pellet, as this can make it difficult to redissolve.
- **Resuspension:** Resuspend the dried pellet in an appropriate volume of TE buffer or nuclease-free water.

Isopropanol Precipitation Protocol

This protocol is particularly useful for precipitating nucleic acids from large volumes or when the nucleic acid concentration is low.

Materials:

- Nucleic acid sample in aqueous solution
- Salt solution (e.g., 3 M Sodium Acetate, pH 5.2; 5 M Ammonium Acetate)
- 100% Isopropanol (room temperature)
- 70% **ethanol**, ice-cold
- Microcentrifuge
- Pipettes and sterile, nuclease-free microcentrifuge tubes
- TE buffer or nuclease-free water

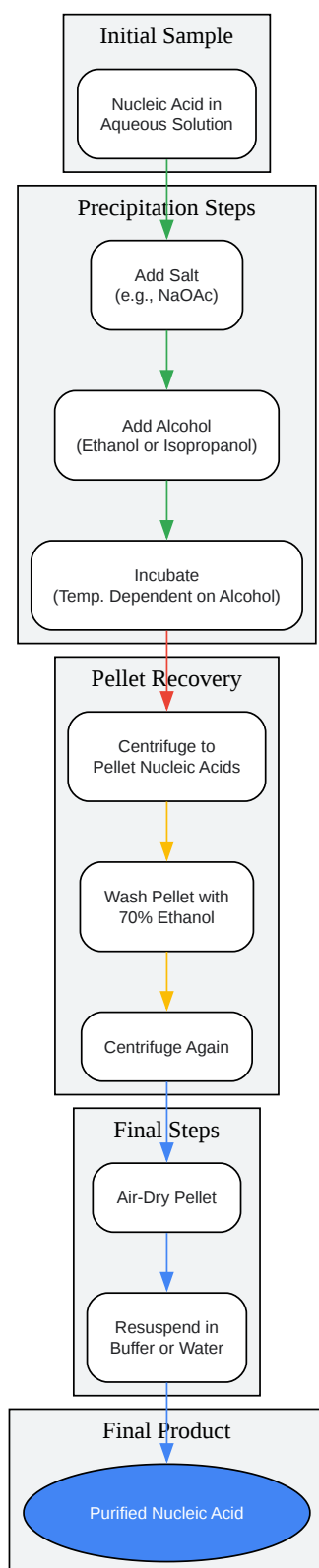
Procedure:

- Salt Addition: Add a monovalent cation salt to your sample (e.g., 1/10th volume of 3 M Sodium Acetate, pH 5.2).
- Isopropanol Addition: Add 0.6 to 1 volume of room temperature 100% isopropanol.[\[1\]](#)[\[5\]](#) Mix well by inversion.
- Incubation: Incubate at room temperature for 10-20 minutes.[\[2\]](#)[\[10\]](#) Chilling is generally avoided to minimize salt co-precipitation.[\[3\]](#)
- Centrifugation: Pellet the nucleic acids by centrifuging at high speed (e.g., 12,000 x g) for 10-30 minutes at room temperature or 4°C.
- Supernatant Removal: Carefully decant or pipette off the supernatant. The isopropanol pellet may be less visible than an **ethanol** pellet.
- Washing: Wash the pellet with 500 µL to 1 mL of ice-cold 70% **ethanol** to remove residual salts and isopropanol.[\[2\]](#)
- Second Centrifugation: Centrifuge at high speed for 5-10 minutes at 4°C.

- Final Supernatant Removal: Carefully remove all of the 70% **ethanol** wash.
- Drying: Air-dry the pellet for a slightly longer period than with **ethanol**, as isopropanol is less volatile.^[9]
- Resuspension: Resuspend the nucleic acid pellet in the desired volume of TE buffer or nuclease-free water.

Experimental Workflow

The general workflow for nucleic acid precipitation using either **ethanol** or isopropanol follows a series of common steps, as illustrated in the diagram below.



[Click to download full resolution via product page](#)

Caption: General workflow for nucleic acid precipitation.

Conclusion

Both **ethanol** and isopropanol are effective reagents for precipitating nucleic acids. The optimal choice is dictated by the specific requirements of the experiment. **Ethanol** is the preferred choice for applications demanding high purity and when working with smaller sample volumes. Its lower propensity to co-precipitate salts makes it a safer option for sensitive downstream applications like sequencing or PCR. In contrast, isopropanol is highly advantageous when dealing with large sample volumes or very dilute nucleic acid solutions due to the smaller volume required and its higher precipitation efficiency. However, researchers must be mindful of the increased risk of salt contamination and the less volatile nature of isopropanol. By understanding the distinct properties of each alcohol, scientists can optimize their nucleic acid purification protocols to achieve the desired yield and purity for their research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. med.upenn.edu [med.upenn.edu]
- 2. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 3. science.smith.edu [science.smith.edu]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. Precipitation of DNA with Isopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. abyntek.com [abyntek.com]
- To cite this document: BenchChem. [A Researcher's Guide: Ethanol vs. Isopropanol for Nucleic Acid Precipitation]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b145695#comparing-ethanol-and-isopropanol-for-nucleic-acid-precipitation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com